4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid is a complex organic compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes a benzoxazepine ring system substituted with a tert-butoxycarbonyl group and a carboxylic acid group. Its chemical formula is , and it has a molecular weight of approximately 293.31 g/mol .
The compound is classified as an organic heterocyclic compound due to the presence of nitrogen in its cyclic structure. It is sourced from various chemical suppliers and is used primarily in synthetic organic chemistry and medicinal chemistry . The compound's CAS number is 1142210-79-4, which aids in its identification in chemical databases .
The synthesis of 4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid typically involves several key steps:
These methods highlight the compound's synthetic versatility, allowing for further functionalization in various chemical applications.
The molecular structure of 4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid features:
The InChI code for this compound is 1S/C15H19NO5/c1-15(2,3)21-14(19)16-6-7-20-12-5-4-10(13)11/h4-5,10-12H,6-9H2,1-3H3,(H,19,21)
. The structural representation can be visualized using molecular modeling software or chemical drawing tools.
This compound can participate in various chemical reactions due to its functional groups:
These reactions make 4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid a valuable intermediate in organic synthesis .
The mechanism of action for 4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid varies based on its application:
This interaction profile suggests potential therapeutic applications in drug design.
Key physical and chemical properties of 4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid include:
These properties influence its handling and application in laboratory settings.
4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid has several applications:
This compound's unique structure allows for innovative research directions in both synthetic methods and biological applications.
The benzoxazepine core is typically constructed via cyclization strategies leveraging ortho-substituted phenol precursors. A high-yielding route involves the regioselective cyclization of epichlorohydrin with 2-aminophenols under basic conditions, generating the 2,3-dihydro-1,4-benzoxazepine intermediate. Subsequent Boc protection of the N4 nitrogen (using di-tert-butyl dicarbonate) affords the Boc-protected scaffold in >85% yield [2] [5]. Crucially, ring-closure stereochemistry is governed by the conformational rigidity of the ethano-bridge; the reaction proceeds via an Sᴺ2 mechanism, ensuring trans-disubstitution at C2-C3 but yielding a racemic mixture due to the absence of chiral induction [5].
Late-stage carboxylation at C7 employs directed ortho-metalation (DoM):
Table 1: Key Methods for Benzoxazepine Core Synthesis
Method | Reagents/Conditions | Stereochemical Outcome | Yield |
---|---|---|---|
Epichlorohydrin cyclization | K₂CO₃, DMF, 80°C | Racemic trans-C2/C3 | 82% |
Directed ortho-lithiation | n-BuLi/THF, −78°C → CO₂ | Regioselective C7 functionalization | 73% |
CDMT/NMM coupling | CDMT, NMM, CH₂Cl₂, rt | Retains Boc group integrity | 36–39%* |
Note: *Yield for Boc-amino acid derivative in analogous diarylethene system .
The Boc group serves dual roles: steric shielding of N1 and enabling chemoselective transformations. Its electron-donating nature enhances the ortho-directing effect during C7 lithiation, overriding competing metalation pathways [5]. Critically, the Boc moiety’s acid-lability permits orthogonal deprotection in multistep sequences. For example, treatment with trifluoroacetic acid (TFA)/CH₂Cl₂ (1:1) cleanly removes Boc without hydrolyzing the C7 carboxylic acid or benzoxazepine ether linkages [2] .
Functionalization studies demonstrate broad compatibility:
Table 2: Boc Group Compatibility with Key Reactions
Reaction Type | Conditions | Boc Stability | Functionalization Site |
---|---|---|---|
Acidic deprotection | TFA/DCM (1:1), 0°C, 1h | Cleaved | N1 |
Amide coupling | CDMT/NMM, CH₂Cl₂, rt, 12h | Stable | C7-COOH |
Electrophilic bromination | NBS, CCl₄, reflux, 3h | Stable | C5/C9 (aryl ring) |
Suzuki cross-coupling | Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C | Stable* | C7 (if derivatized) |
Note: *Requires neutral conditions; strong bases degrade Boc [5].
Divergent synthesis leverages late-stage modifications of the C7 carboxylic acid and aryl ring:
Table 3: Structural Analogues from Divergent Synthesis
Analogue | Key Modification | CAS Number | Application |
---|---|---|---|
7-Bromo-4-Boc-benzoxazepine-9-carboxylic acid | Bromination at C7 | 2138078-96-1 | Suzuki cross-coupling precursor |
7-Cyano-1,2,4,5-tetrahydro-3H-benzo[d]azepine | Ring N-substitution + cyanation | 149354-02-9 | Kinase inhibitor intermediate |
(S)-3-Boc-amino-2-oxo-benzodiazepine-1-acetic acid | Chiral benzodiazepine scaffold | 149353-73-1 | Caspase-1 inhibitor |
The non-planar structure of the benzoxazepine ring introduces chirality at C2/C3, but classical synthesis yields racemates. Resolution is critical for bioactive targets:
The C2-alkylation stereochemistry is complicated by enolization propensity: Strong bases (LDA) epimerize C2, eroding enantiopurity. Mitigation strategies include:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1